molecular formula C10H14N2O4 B8658109 diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate

diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate

Cat. No. B8658109
M. Wt: 226.23 g/mol
InChI Key: NITLQFRQRWXROL-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

To a flask was added MTBE (2 L) and ammonium chloride (60 g, 1.13 mol). The reaction was cooled to −20° C. Then concentrated aq ammonium hydroxide (160 mL) was added to the reaction followed by slow addition of commercial-grade sodium hypochlorite solution (149 g, 1.5 L). After addition, the reaction was stirred at −20° C. for additional 30 minutes. The MTBE layer was separated and washed with brine and dried over Na2SO4. In a separate flask under nitrogen was added diethyl 1H-pyrrole-2,4-dicarboxylate (40 g, 190 mmol) and dry DMF (400 mL). The reaction was cooled to 0° C. whereupon sodium hydroxide (190 mmol) was added portionwise to the reaction. The reaction was stirred at 0° C. for additional 1 hour before it was cooled to −20° C. At this time, the previously prepared MTBE solution of chloramine was added slowly to the reaction and the reaction was stirred at −20° C. for 1 hour. The reaction was quenched with saturated sodium thiosulfate solution. The organic layer of the reaction was separated and washed with water and brine, dried over sodium sulfate, filtered and concentrated to yield 40 g (95%) of the title compound. H1 NMR (400 MHz, CDCl3) δ ppm: 7.48 (1H, d, J=1.6 Hz), 7.24 (1H, d, J=1.6 Hz), 5.65 (2H, s), 4.32-4.23 (4H, merging quartets), 1.367-1.32 (6H, merging triplets). LCMS (condition A) m/z=227.2 +ve.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
190 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
60 g
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[OH-].[NH4+].Cl[O-].[Na+].[NH:8]1[CH:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:10]=[C:9]1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[OH-].[Na+].NCl>CC(OC)(C)C.CN(C=O)C>[NH2:2][N:8]1[CH:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:10]=[C:9]1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
N1C(=CC(=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
190 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −20° C. for additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The MTBE layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
ADDITION
Type
ADDITION
Details
was added portionwise to the reaction
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for additional 1 hour before it
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −20° C
STIRRING
Type
STIRRING
Details
the reaction was stirred at −20° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium thiosulfate solution
CUSTOM
Type
CUSTOM
Details
The organic layer of the reaction was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NN1C(=CC(=C1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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